hDHODH-IN-13

Description

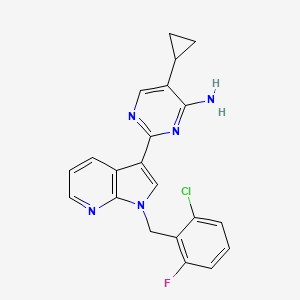

Structure

3D Structure

Properties

Molecular Formula |

C21H17ClFN5 |

|---|---|

Molecular Weight |

393.8 g/mol |

IUPAC Name |

2-[1-[(2-chloro-6-fluorophenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]-5-cyclopropylpyrimidin-4-amine |

InChI |

InChI=1S/C21H17ClFN5/c22-17-4-1-5-18(23)16(17)11-28-10-15(13-3-2-8-25-21(13)28)20-26-9-14(12-6-7-12)19(24)27-20/h1-5,8-10,12H,6-7,11H2,(H2,24,26,27) |

InChI Key |

ZESAVUVCFMDOPB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CN=C(N=C2N)C3=CN(C4=C3C=CC=N4)CC5=C(C=CC=C5Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

hDHODH-IN-13: A Potent Inhibitor of Pyrimidine Synthesis for Inflammatory Bowel Disease Research

An In-depth Technical Guide

This guide provides a comprehensive technical overview of hDHODH-IN-13, a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental use, and therapeutic potential of this compound, particularly in the context of inflammatory bowel disease (IBD).

Introduction

This compound (also referred to as compound w2) is a small molecule inhibitor targeting human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, and its upregulation is a hallmark of rapidly proliferating cells, including activated lymphocytes implicated in autoimmune diseases like IBD. By inhibiting hDHODH, this compound effectively depletes the intracellular pyrimidine pool, leading to cell cycle arrest and suppression of immune cell proliferation.[3][4]

It is important to note that the designation "this compound" has been used for at least two distinct chemical entities. This guide focuses on the compound with CAS number 3032611-13-2 , which exhibits potent inhibition of human DHODH with an IC50 of 173.4 nM.[1][2] Another compound, with CAS number 1364791-86-5, has been described as a weaker inhibitor of rat liver DHODH (IC50 = 4.3 µM).[5]

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of hDHODH. This enzyme is located on the inner mitochondrial membrane and catalyzes the fourth committed step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[6] This reaction is coupled to the mitochondrial electron transport chain. Inhibition of hDHODH by this compound leads to a depletion of downstream pyrimidine nucleotides (UMP, CTP, TTP), which are crucial for nucleic acid synthesis and other cellular processes.[7] The resulting pyrimidine starvation leads to the activation of cellular stress pathways, cell cycle arrest, and apoptosis, particularly in highly proliferative cells that are dependent on de novo pyrimidine synthesis.[4][8]

Quantitative Data

The following tables summarize the available quantitative data for this compound (CAS 3032611-13-2).

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Species | Reference |

| IC50 | 173.4 nM | Human | [1][2] |

Table 2: In Vivo Efficacy in a DSS-induced Colitis Mouse Model

| Parameter | Treatment | Result | Reference |

| Disease Activity Index (DAI) | w2 (this compound) | Dose-dependent reduction | [2] |

| Colon Length | w2 (this compound) | Significant preservation | [2] |

| Myeloperoxidase (MPO) Activity | w2 (this compound) | Significant reduction | [2] |

Table 3: Pharmacokinetic Properties in Mice

| Parameter | Value | Route | Reference |

| Tmax | 2 h | Oral | [2] |

| Cmax | 1.8 µM (at 10 mg/kg) | Oral | [2] |

| AUC(0-t) | 14.9 µM·h (at 10 mg/kg) | Oral | [2] |

| Bioavailability (F) | 35.6% | Oral | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in research. Below are representative protocols for key assays.

hDHODH Enzymatic Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against purified hDHODH.

Materials:

-

Recombinant human DHODH (hDHODH)

-

This compound

-

L-Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10) or a soluble analog like decylubiquinone

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known hDHODH inhibitor).

-

Add a solution of CoQ10 and DCIP to each well.

-

Add the purified hDHODH enzyme to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, L-Dihydroorotate.

-

Immediately monitor the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of decrease in absorbance is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of cultured cells.

Materials:

-

A rapidly proliferating cell line (e.g., a lymphocyte or cancer cell line)

-

This compound

-

Complete cell culture medium

-

Uridine (for rescue experiments)

-

Cell proliferation reagent (e.g., MTT, WST-1, or a reagent for measuring ATP content like CellTiter-Glo)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

For rescue experiments, prepare a parallel set of dilutions containing a final concentration of uridine (e.g., 100 µM).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound (with or without uridine). Include a vehicle control.

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key aspects of this compound's mechanism and experimental application.

Caption: De Novo Pyrimidine Biosynthesis Pathway and Inhibition by this compound.

Caption: Experimental Workflow for hDHODH Enzymatic Inhibition Assay.

Caption: Cellular Consequences of hDHODH Inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and Optimization of Novel h DHODH Inhibitors for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Replication and ribosomal stress induced by targeting pyrimidine synthesis and cellular checkpoints suppress p53-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidine Nucleoside Depletion Sensitizes to the Mitochondrial Hepatotoxicity of the Reverse Transcriptase Inhibitor Stavudine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: hDHODH-IN-13 (CAS Number: 3032611-13-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

hDHODH-IN-13 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Its investigation holds promise for therapeutic applications in diseases characterized by rapid cell proliferation, such as autoimmune disorders and cancer. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a small molecule with the following identifiers:

| Property | Value |

| CAS Number | 3032611-13-2 |

| Molecular Formula | C21H17ClFN5 |

| Molecular Weight | 393.84 g/mol |

| Synonyms | This compound, compound w2, compound 7a |

Biological Activity and Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of dihydroorotate dehydrogenase (DHODH). DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine). These nucleotides are critical for the synthesis of DNA, RNA, glycoproteins, and phospholipids.

By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily in the S-phase, and subsequent apoptosis in rapidly dividing cells that are highly dependent on this pathway. Normal, quiescent cells are less affected as they can rely on the pyrimidine salvage pathway.

Quantitative Biological Data

The inhibitory potency of this compound has been determined against both human and rat DHODH, showing species-specific differences.

| Target Enzyme | IC50 Value | Reference Compound Name |

| Human DHODH (hDHODH) | 173.4 nM | compound w2 |

| Rat Liver DHODH | 4.3 µM | compound 7a |

Signaling Pathway

The primary signaling pathway affected by this compound is the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH has several downstream consequences on cellular signaling and metabolism.

Downstream of pyrimidine depletion, several signaling pathways can be affected, including the mTOR/S6K1 and Wnt/β-catenin pathways, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed experimental protocols for determining the IC50 of this compound are crucial for replicating and building upon existing research. The following are representative protocols based on common methodologies for DHODH enzymatic assays.

Human DHODH (hDHODH) Inhibition Assay (IC50 Determination)

This protocol is representative of the likely methodology used for "compound w2" with an IC50 of 173.4 nM.

Objective: To determine the concentration of this compound that inhibits 50% of the hDHODH enzymatic activity.

Materials:

-

Recombinant human DHODH (hDHODH)

-

This compound (compound w2)

-

Dihydroorotate (DHO) - substrate

-

Coenzyme Q (CoQ) or a suitable electron acceptor analog like decylubiquinone

-

2,6-dichloroindophenol (DCIP) - colorimetric indicator

-

Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 µM.

-

Assay Reaction Mixture: In each well of a 96-well plate, add the assay buffer, a fixed concentration of hDHODH, and the desired concentration of this compound. Include control wells with DMSO (no inhibitor) and wells without the enzyme (background).

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of DHO and the electron acceptor (CoQ/DCIP).

-

Measurement: Immediately begin monitoring the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of DCIP reduction is proportional to the DHODH activity.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rat Liver DHODH Inhibition Assay (IC50 Determination)

This protocol is representative of the likely methodology used for "compound 7a" with an IC50 of 4.3 µM.

Objective: To determine the concentration of this compound that inhibits 50% of the rat liver DHODH enzymatic activity.

Materials:

-

Isolated rat liver mitochondria (as a source of DHODH)

-

This compound (compound 7a)

-

Dihydroorotate (DHO)

-

Potassium ferricyanide (K3[Fe(CN)6]) as an electron acceptor

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100)

-

96-well microplate

-

Microplate reader

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from fresh rat liver using standard differential centrifugation methods.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Reaction Mixture: In a 96-well plate, combine the assay buffer, a specific amount of rat liver mitochondrial protein, and the desired concentration of this compound.

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiation of Reaction: Start the reaction by adding DHO. The reduction of ferricyanide is monitored by the decrease in absorbance at 420 nm.

-

Measurement: Measure the change in absorbance over time using a microplate reader.

-

Data Analysis: As with the hDHODH assay, calculate initial velocities, determine the percentage of inhibition, and fit the data to a dose-response curve to obtain the IC50 value.

Conclusion

This compound is a valuable research tool for studying the role of de novo pyrimidine biosynthesis in various physiological and pathological processes. Its potent inhibition of hDHODH and the well-defined mechanism of action make it a strong candidate for further investigation in drug discovery programs targeting diseases with high proliferative rates. The provided data and protocols serve as a foundational guide for researchers and drug development professionals working with this compound.

In Vitro Potency of hDHODH-IN-13: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of hDHODH-IN-13, a known inhibitor of human dihydroorotate dehydrogenase (hDHODH). The document details its inhibitory activity, the underlying mechanism of action, and the experimental methodologies used for its characterization.

Core Efficacy Data

This compound, also identified as compound w2, demonstrates potent inhibition of the human dihydroorotate dehydrogenase enzyme. The key quantitative measure of its in vitro efficacy is summarized below.

| Compound | Target | Assay Type | Potency (IC50) | Reference |

| This compound | Human Dihydroorotate Dehydrogenase (hDHODH) | Enzymatic Assay | 173.4 nM | [1] |

Mechanism of Action

This compound targets and inhibits the enzymatic activity of human dihydroorotate dehydrogenase. This enzyme is critical for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA.[2][3] Specifically, DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in this pathway.[4][5] By inhibiting hDHODH, this compound effectively depletes the cellular pool of pyrimidines, thereby arresting cell proliferation. This mechanism is a key target for the development of therapeutics for autoimmune diseases and cancer.[3][6]

The following diagram illustrates the role of hDHODH in the pyrimidine biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

The in vitro potency of hDHODH inhibitors like this compound is typically determined using an enzymatic assay that measures the rate of dihydroorotate oxidation. A common method is the 2,6-dichloroindophenol (DCIP) assay.[7]

Principle of the DCIP Assay:

This colorimetric assay monitors the reduction of DCIP, which acts as an electron acceptor. The activity of hDHODH is coupled to the reduction of DCIP, leading to a decrease in absorbance at a specific wavelength (typically 600 nm). The rate of this decrease is proportional to the enzyme's activity.

Materials:

-

Recombinant human DHODH (hDHODH) enzyme

-

This compound or other test compounds

-

Dihydroorotate (DHO), the enzyme substrate

-

Coenzyme Q0 (CoQ0) or other suitable electron acceptors

-

2,6-dichloroindophenol (DCIP)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing a detergent like Triton X-100)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

-

Reaction Mixture Preparation: In a microplate well, combine the reaction buffer, DCIP, and CoQ0.

-

Enzyme Incubation: Add the hDHODH enzyme to the reaction mixture and incubate for a short period to allow for temperature equilibration.

-

Inhibitor Addition: Add the diluted this compound or control vehicle to the wells and incubate to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihydroorotate.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 600 nm over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

The following diagram outlines the general workflow for determining the in vitro potency of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. haematologica.org [haematologica.org]

Methodological & Application

hDHODH-IN-13: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

hDHODH-IN-13, also known as compound w2, is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1][2] hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. By inhibiting hDHODH, this compound disrupts the synthesis of pyrimidines, leading to cell cycle arrest and apoptosis in susceptible cell populations. These characteristics make this compound a valuable tool for research in oncology and immunology, with a particular focus on inflammatory bowel disease (IBD).[2]

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings.

Mechanism of Action

This compound targets and inhibits the enzymatic activity of human dihydroorotate dehydrogenase. This enzyme is located in the inner mitochondrial membrane and catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate. Inhibition of hDHODH leads to the depletion of the pyrimidine pool, which is necessary for the synthesis of DNA, RNA, and other essential biomolecules. Consequently, cells that are highly dependent on de novo pyrimidine synthesis experience a halt in proliferation and may undergo programmed cell death.

Quantitative Data

The following table summarizes the inhibitory activity of this compound and other relevant DHODH inhibitors.

| Compound | Target | IC50 Value | Reference |

| This compound (w2) | hDHODH | 173.4 nM | [1][2] |

| Brequinar | hDHODH | 1.2 nM - 12 nM | |

| Teriflunomide | hDHODH | 262 nM | |

| Vidofludimus | hDHODH | 141 nM |

Experimental Protocols

General Guidelines

Reagent Preparation:

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

-

Cell Culture Medium: Use the appropriate complete growth medium for the cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) as required.

Cell Lines:

The choice of cell line will depend on the research focus.

-

Oncology: Acute myeloid leukemia (AML) cell lines such as HL-60, MOLM-13, THP-1, and U937 are commonly used to study the anti-proliferative effects of DHODH inhibitors. Other cancer cell lines, including those from esophageal squamous cell carcinoma, can also be utilized.

-

Inflammatory Bowel Disease (IBD): Intestinal epithelial cell lines like Caco-2, T-84, and HT-29 are relevant models for studying the effects of this compound on gut inflammation and epithelial barrier function. Co-culture models with immune cells (e.g., THP-1 derived macrophages) can also be employed to mimic the inflammatory microenvironment of IBD.

Protocol 1: Cell Viability/Cytotoxicity Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of cultured cells.

Materials:

-

Selected cell line

-

Complete cell culture medium

-

96-well clear or opaque-walled tissue culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell viability reagent (e.g., MTS, WST-1, CCK-8, or CellTiter-Glo®)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

-

-

Compound Preparation and Treatment:

-

Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A typical starting range for a compound with an IC50 of ~170 nM would be from 1 nM to 10 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the inhibitor).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation:

-

Incubate the plate for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

Viability Measurement:

-

Follow the manufacturer's instructions for the chosen viability reagent. For example, for a CCK-8 assay, add 10 µL of the CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the data to the vehicle control wells (set as 100% viability).

-

Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

-

Selected cell line

-

Complete cell culture medium

-

6-well tissue culture plates

-

This compound stock solution

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

PBS

Procedure:

-

Cell Seeding:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates containing 2 mL of complete medium.

-

Allow the cells to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

-

Incubation:

-

Incubate the plates for 7-14 days, replacing the medium with freshly prepared inhibitor-containing or control medium every 2-3 days.

-

-

Colony Staining and Quantification:

-

When visible colonies have formed in the control wells, wash the wells twice with PBS.

-

Fix the colonies with 100% methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 10-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Image the plates and count the number of colonies (manually or using software).

-

Protocol 3: IBD In Vitro Model - Epithelial Barrier Function

This protocol outlines a method to assess the effect of this compound on an in vitro model of IBD, focusing on the integrity of the intestinal epithelial barrier.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 0.4 µm pore size) for 24-well plates

-

Complete culture medium

-

Inflammatory stimulus (e.g., a cytokine cocktail of TNF-α, IFN-γ, and IL-1β)

-

This compound stock solution

-

Transepithelial Electrical Resistance (TEER) meter

-

FITC-Dextran (4 kDa)

Procedure:

-

Caco-2 Monolayer Formation:

-

Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density.

-

Culture the cells for 21 days to allow for differentiation and the formation of a tight monolayer. Change the medium every 2-3 days.

-

-

TEER Measurement:

-

Measure the initial TEER of the Caco-2 monolayers to ensure barrier integrity.

-

-

Treatment:

-

Pre-treat the Caco-2 monolayers with different concentrations of this compound (added to both apical and basolateral compartments) for 24 hours.

-

After pre-treatment, add the inflammatory stimulus to the basolateral compartment to mimic the inflammatory conditions of IBD.

-

-

Barrier Function Assessment:

-

TEER: Measure TEER at various time points after the addition of the inflammatory stimulus (e.g., 24, 48, and 72 hours). A decrease in TEER indicates a compromised barrier.

-

Paracellular Permeability (FITC-Dextran Assay):

-

At the end of the experiment, add FITC-Dextran to the apical chamber.

-

After a defined incubation period (e.g., 4 hours), collect samples from the basolateral chamber.

-

Measure the fluorescence of the basolateral samples to quantify the amount of FITC-Dextran that has passed through the cell monolayer. An increase in fluorescence indicates increased permeability.

-

-

Troubleshooting

-

Low Potency in Cellular Assays: If the observed IC50 in cellular assays is significantly higher than the enzymatic IC50, consider factors such as cell permeability, drug efflux pumps, or high levels of pyrimidine salvage pathway activity in the chosen cell line.

-

Inconsistent Results: Ensure consistent cell seeding densities, proper mixing of reagents, and accurate pipetting. Use a new aliquot of this compound for each experiment to avoid degradation.

-

Cell Death in Control Wells: Check for contamination, ensure the health of the cell culture stock, and verify that the DMSO concentration in the vehicle control is not toxic to the cells (typically ≤ 0.5%).

Conclusion

This compound is a potent inhibitor of hDHODH with promising applications in cancer and IBD research. The protocols provided here offer a starting point for investigating the cellular effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols: hDHODH-IN-13 for In Vivo Mouse Models of Colitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with ulcerative colitis (UC) and Crohn's disease being the most common forms. A key pathological feature of IBD is the excessive infiltration and activation of immune cells, particularly T lymphocytes, in the intestinal mucosa. The proliferation of these activated immune cells is highly dependent on the de novo synthesis of pyrimidine nucleotides.

Human dihydroorotate dehydrogenase (hDHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway.[1] Inhibition of hDHODH depletes the pyrimidine pool, thereby suppressing the proliferation of rapidly dividing cells like activated lymphocytes, making it a promising therapeutic target for autoimmune diseases, including IBD.[1][2]

hDHODH-IN-13 (also referred to as compound w2) is a potent and selective inhibitor of hDHODH with an IC50 of 173.4 nM.[1][3] Preclinical studies in a dextran sulfate sodium (DSS)-induced colitis mouse model have demonstrated that this compound alleviates the severity of acute colitis in a dose-dependent manner, suggesting its therapeutic potential for IBD.[1]

These application notes provide a summary of the in vivo efficacy of this compound in a mouse model of colitis and detailed protocols for its evaluation.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of hDHODH. This blockade of the de novo pyrimidine synthesis pathway leads to a reduction in the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. Consequently, the proliferation of highly metabolically active cells, such as activated T lymphocytes that drive the inflammatory cascade in colitis, is suppressed.[4][5][6]

Figure 1: Mechanism of this compound in suppressing T-cell proliferation.

In Vivo Efficacy of this compound in a DSS-Induced Colitis Model

The therapeutic efficacy of this compound has been evaluated in the dextran sulfate sodium (DSS)-induced colitis mouse model, which is a widely used model that mimics the clinical and histological features of human ulcerative colitis.[7][8] Administration of this compound has been shown to ameliorate the clinical signs of colitis in a dose-dependent manner.[1]

Table 1: Representative In Vivo Efficacy of this compound in DSS-Induced Colitis in Mice

| Treatment Group | Dose (mg/kg, p.o., q.d.) | Final Body Weight Change (%) | Disease Activity Index (DAI) Score (Day 7) | Colon Length (cm) |

| Healthy Control | Vehicle | +2.5 ± 0.8 | 0.2 ± 0.1 | 8.5 ± 0.5 |

| DSS + Vehicle | Vehicle | -15.2 ± 2.1 | 3.8 ± 0.4 | 5.2 ± 0.4 |

| DSS + this compound | Low Dose | -10.5 ± 1.5 | 2.9 ± 0.3 | 6.1 ± 0.3 |

| DSS + this compound | Medium Dose | -6.8 ± 1.2 | 2.1 ± 0.2 | 7.0 ± 0.4 |

| DSS + this compound | High Dose | -3.1 ± 0.9 | 1.3 ± 0.2 | 7.8 ± 0.3 |

Note: The data presented in this table are representative of a dose-dependent effect as reported by Xiong et al. (2023) and are for illustrative purposes. Actual values may vary based on experimental conditions.[1]

Experimental Protocols

The following are detailed protocols for the induction of colitis using DSS and the subsequent administration of this compound for efficacy evaluation.

Figure 2: Experimental workflow for evaluating this compound.

Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Acute Colitis in Mice

This protocol describes the induction of acute colitis in mice, which is characterized by weight loss, diarrhea, and bloody stools.[7][8][9][10]

Materials:

-

Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da

-

Sterile, deionized water

-

8-10 week old C57BL/6 or BALB/c mice

-

Animal balance

-

Drinking bottles

Procedure:

-

Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.

-

DSS Solution Preparation: Prepare a 2.5-5% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. The concentration may need to be optimized depending on the mouse strain, vendor, and specific batch of DSS. A fresh solution should be prepared every 2-3 days.

-

Induction of Colitis:

-

Record the initial body weight of each mouse on Day 0.

-

Replace the regular drinking water with the DSS solution. Ensure mice have ad libitum access to the DSS water for 5-7 consecutive days.[9]

-

The control group should receive regular sterile drinking water.

-

-

Daily Monitoring:

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.

-

Calculate the Disease Activity Index (DAI) score daily for each mouse using the scoring system in Table 2.

-

A weight loss of more than 20% of the initial body weight is often a humane endpoint.[8]

-

-

Endpoint Analysis:

-

On day 7-10, euthanize the mice.

-

Measure the length of the colon from the cecum to the anus.

-

Collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

-

Table 2: Disease Activity Index (DAI) Scoring System

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | No loss | Normal, well-formed pellets | No blood |

| 1 | 1-5% | ||

| 2 | 5-10% | Loose stools | Faintly positive Hemoccult test |

| 3 | 10-20% | ||

| 4 | >20% | Diarrhea (watery) | Gross bleeding, blood around anus |

The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.

Protocol 2: In Vivo Administration of this compound

This protocol outlines the administration of this compound to mice with DSS-induced colitis.

Materials:

-

This compound

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose with 0.1% Tween-80 in water)

-

Oral gavage needles

-

Syringes

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On each day of dosing, prepare the final dosing solutions by diluting the stock solution in the vehicle to the desired concentrations (e.g., for low, medium, and high doses).

-

-

Dosing Regimen:

-

Begin the administration of this compound on the same day as the initiation of DSS treatment (Day 0) or as a therapeutic intervention after the onset of clinical signs.

-

Administer this compound or vehicle to the respective groups of mice once daily via oral gavage (p.o.).

-

The volume of administration should be based on the body weight of the mouse (e.g., 10 mL/kg).

-

-

Monitoring and Analysis:

-

Continue daily monitoring of body weight and DAI scores as described in Protocol 1.

-

At the end of the study, perform endpoint analysis as described in Protocol 1 to evaluate the therapeutic efficacy of this compound.

-

Conclusion

This compound is a promising therapeutic candidate for the treatment of IBD. The protocols provided here offer a framework for the in vivo evaluation of this compound and other potential DHODH inhibitors in a DSS-induced mouse model of colitis. Careful monitoring of disease progression and consistent application of these protocols are crucial for obtaining reproducible and reliable results.

References

- 1. Discovery and Optimization of Novel h DHODH Inhibitors for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DHODH inhibition alters T cell metabolism limiting acute graft-versus-host disease while retaining graft-versus-leukemia response [astct.org]

- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. yeasenbio.com [yeasenbio.com]

hDHODH-IN-13 solubility in DMSO and culture media

For Researchers, Scientists, and Drug Development Professionals

Introduction

hDHODH-IN-13 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] Inhibition of hDHODH depletes the cellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.[2] This mechanism makes hDHODH an attractive target for the development of therapeutics for cancer and autoimmune diseases, where rapidly proliferating cells have a high demand for nucleotides.[3][4] These application notes provide detailed information on the solubility of this compound, protocols for its use in cell-based assays, and an overview of the relevant signaling pathway.

Data Presentation

Solubility of this compound

The solubility of this compound in dimethyl sulfoxide (DMSO) has been experimentally determined. Information regarding its solubility in aqueous solutions like cell culture media is critical for in vitro studies. The following table summarizes the available solubility data.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |

| DMSO | 125 | 317.39 | Ultrasonic treatment is recommended to aid dissolution.[1] |

| Cell Culture Media (e.g., RPMI-1640, DMEM) | Not explicitly determined. | Not explicitly determined. | See protocol for preparing working solutions. The final DMSO concentration should be kept low (<0.1%) to avoid cytotoxicity. |

Signaling Pathway

The De Novo Pyrimidine Biosynthesis Pathway and the Role of hDHODH

The de novo synthesis of pyrimidines is a fundamental cellular process that produces the building blocks for DNA and RNA. Human dihydroorotate dehydrogenase (hDHODH) is the fourth and rate-limiting enzyme in this pathway.[5] It is a mitochondrial enzyme, located on the inner mitochondrial membrane, where it catalyzes the oxidation of dihydroorotate to orotate.[6][7] This reaction is coupled to the electron transport chain via the reduction of ubiquinone to ubiquinol.[8] Inhibition of hDHODH by compounds such as this compound blocks the synthesis of orotate, leading to a depletion of downstream pyrimidine nucleotides like UMP, UDP, UTP, and CTP.[2][7] This has a profound impact on nucleic acid synthesis, ultimately leading to cell cycle arrest and inhibition of proliferation.[9]

Caption: De novo pyrimidine biosynthesis pathway highlighting hDHODH inhibition.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequently dilute it to working concentrations in cell culture medium.

Materials:

-

This compound powder

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics as required for the cell line.

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Preparation of Stock Solution (100 mM in DMSO): a. Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 393.84 g/mol . b. Add the appropriate volume of sterile DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 39.38 mg of this compound in 1 mL of DMSO. c. Vortex the solution thoroughly. d. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear. e. Store the 100 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Preparation of Working Solutions in Cell Culture Medium: a. Thaw an aliquot of the 100 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. c. Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments. d. For example, to prepare a 100 µM working solution, you can perform a 1:1000 dilution of the 100 mM stock solution in the culture medium. Add 1 µL of the 100 mM stock to 999 µL of culture medium. e. Vortex the working solutions gently before adding them to the cells.

Caption: Workflow for preparing this compound solutions.

Protocol 2: Cell Viability Assay using CellTiter-Glo®

Objective: To determine the effect of this compound on the viability of a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., a rapidly proliferating line)

-

Complete cell culture medium

-

This compound working solutions (prepared as in Protocol 1)

-

96-well clear-bottom, white-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.

-

Compound Treatment: a. Prepare a series of this compound working solutions at 2X the final desired concentrations. b. Remove the medium from the wells and add 100 µL of the appropriate working solution to each well. Include wells with vehicle control (DMSO in medium) and untreated controls (medium only). c. Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

Cell Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: a. Subtract the average luminescence of the background wells (medium only) from all other readings. b. Normalize the data to the vehicle control wells (set to 100% viability). c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Caption: Experimental workflow for a cell viability assay.

Protocol 3: In Vitro hDHODH Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human DHODH. This protocol is adapted from a general method for assaying DHODH activity.[3]

Materials:

-

Recombinant human DHODH enzyme

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

Dihydroorotic acid (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

This compound working solutions in assay buffer

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at 600 nm

Procedure:

-

Assay Preparation: a. Prepare a reaction mixture containing the assay buffer, CoQ10 (final concentration 100 µM), and DCIP (final concentration 200 µM). b. In a 96-well plate, add the this compound working solutions at various concentrations. Include a vehicle control (DMSO in assay buffer). c. Add the recombinant hDHODH enzyme to each well (final concentration will depend on the specific activity of the enzyme lot). d. Pre-incubate the plate at 25°C for 30 minutes.

-

Initiation of Reaction and Measurement: a. To start the reaction, add DHO to each well to a final concentration of 500 µM. b. Immediately place the plate in the microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes). The reduction of DCIP by the enzymatic reaction leads to a loss of absorbance.

-

Data Analysis: a. Calculate the initial rate of the reaction (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve. b. Normalize the reaction rates to the vehicle control. c. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.

Conclusion

These application notes provide a comprehensive guide for the use of this compound in a research setting. The provided data on solubility and detailed experimental protocols will enable researchers to effectively design and execute experiments to investigate the biological effects of this potent hDHODH inhibitor. The diagrams offer a clear visualization of the underlying signaling pathway and experimental workflows, facilitating a deeper understanding of the mechanism of action and practical application of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

hDHODH-IN-13 stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and storage of stock solutions of hDHODH-IN-13, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). Adherence to these guidelines will help ensure the stability and efficacy of the compound for in vitro and in vivo research applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound solubility and storage conditions.

Table 1: Solubility of this compound

| Solvent | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 125 | 317.39 | Requires sonication for complete dissolution. Use of hygroscopic DMSO can negatively impact solubility; it is recommended to use a fresh, unopened container.[1] |

Table 2: Storage and Stability of this compound

| Form | Storage Temperature (°C) | Shelf Life | Notes |

| Solid Powder | -20 | 3 years | |

| Stock Solution in Solvent | -80 | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |

| -20 | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common stock concentration for in vitro assays.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Sonicator

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Pre-weighing Preparation: In a clean and dry weighing boat, carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.9384 mg of this compound (Molecular Weight: 393.84 g/mol ).

-

Dissolution: Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

-

Solubilization: Tightly cap the tube and vortex briefly. To ensure complete dissolution, place the tube in a sonicator bath for 5-10 minutes.[1] Visually inspect the solution to ensure no solid particles remain.

-

Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles the main stock undergoes.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Safety and Handling Precautions

This compound should be handled with care in a laboratory setting.

-

Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Use the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of the powder.

-

Contact: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Visualizations

The following diagrams illustrate the key workflows and concepts related to the use of this compound.

Caption: Workflow for this compound Stock Solution Preparation and Storage.

Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: hDHODH-IN-13 Specificity Confirmation via Uridine Rescue Experiment

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues and provide clear protocols for confirming the specificity of the human dihydroorotate dehydrogenase (hDHODH) inhibitor, hDHODH-IN-13, using a uridine rescue experiment.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a uridine rescue experiment for confirming hDHODH inhibitor specificity?

A1: The enzyme hDHODH catalyzes a crucial step in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2][3] hDHODH inhibitors like this compound block this pathway, leading to pyrimidine depletion and subsequent cell cycle arrest and apoptosis.[1][4] Cells, however, can also acquire pyrimidines through a salvage pathway by taking up exogenous uridine from the environment.[1] A uridine rescue experiment leverages this dual-pathway system. If the cytotoxic effects of this compound are specifically due to the inhibition of de novo pyrimidine synthesis, then supplementing the cell culture medium with uridine should bypass the enzymatic block and "rescue" the cells from the inhibitor's effects.[1][5] This restoration of cell viability in the presence of the inhibitor and supplemental uridine confirms the on-target specificity of the compound.[1][5]

Q2: My uridine rescue experiment is not working. What are some common troubleshooting steps?

A2: If you are not observing a rescue effect, consider the following:

-

Uridine Concentration: The concentration of uridine is critical. Too low a concentration may be insufficient to replenish the pyrimidine pool, while excessively high concentrations can sometimes have independent effects on cell metabolism.[6] A typical starting concentration is 100 µM, but this may need to be optimized for your specific cell line.[1][4]

-

Nucleoside Transporters: The efficiency of uridine uptake can vary between cell lines depending on the expression levels of nucleoside transporters like hENT1 and hENT2.[7] If your cells have low transporter expression, they may not be able to import enough uridine to overcome the effects of hDHODH inhibition.

-

Off-Target Effects: If a rescue is not observed even with optimized uridine concentrations, it may indicate that this compound has significant off-target effects that contribute to its cytotoxicity.

-

Inhibitor Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 for this compound against rat liver DHODH is 4.3 μM, which can serve as a starting point for dose-response experiments in your cell line.[8]

-

Experimental Timing: The timing of uridine addition relative to inhibitor treatment can be important. Typically, uridine is added concurrently with the inhibitor.

Q3: How do I choose the right concentration of this compound and uridine for my experiment?

A3: It is recommended to perform a dose-response experiment to determine the IC50 of this compound in your cell line of interest. For the uridine rescue, you should use a concentration of this compound that causes a significant, but not complete, reduction in cell viability (e.g., around the IC75-IC90). This will allow for a clear observation of the rescue effect. For uridine, a concentration of 100 µM is a common starting point, but it is advisable to test a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM) to find the optimal rescue concentration for your specific experimental setup.[1][4][6]

Q4: Can I use other pyrimidine pathway intermediates for the rescue experiment?

A4: While uridine is the most commonly used supplement, other downstream products of the de novo pyrimidine synthesis pathway, such as orotic acid, can also be used to rescue cells from DHODH inhibition.[3] However, uridine is often preferred as it is readily taken up by cells through the salvage pathway.

Detailed Experimental Protocol: Uridine Rescue Assay

This protocol outlines a typical uridine rescue experiment to confirm the on-target specificity of this compound using a cell viability assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Uridine (stock solution in water or PBS)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Plate reader

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.

-

Treatment Preparation: Prepare serial dilutions of this compound in complete medium. Prepare solutions of this compound with and without a fixed concentration of uridine (e.g., 100 µM). Include control wells with vehicle (DMSO) only, uridine only, and untreated cells.

-

Cell Treatment: Remove the old medium from the cells and add the prepared treatment solutions to the respective wells.

-

Incubation: Incubate the plate for a period that is sufficient to observe a significant effect of the inhibitor on cell viability (e.g., 48-72 hours).

-

Cell Viability Measurement: Following incubation, measure cell viability using your chosen reagent according to the manufacturer's instructions.

-

Data Analysis: Normalize the viability data to the vehicle-treated control wells. Plot the dose-response curves for this compound in the presence and absence of uridine.

Data Presentation

Table 1: Example Data for Uridine Rescue Experiment

| Treatment Group | This compound (µM) | Uridine (µM) | Cell Viability (%) |

| Untreated Control | 0 | 0 | 100 |

| Vehicle Control (DMSO) | 0 | 0 | 98 ± 4 |

| Uridine Only | 0 | 100 | 99 ± 3 |

| This compound | 1 | 0 | 52 ± 5 |

| This compound | 5 | 0 | 25 ± 3 |

| This compound | 10 | 0 | 11 ± 2 |

| This compound + Uridine | 1 | 100 | 95 ± 6 |

| This compound + Uridine | 5 | 100 | 88 ± 5 |

| This compound + Uridine | 10 | 100 | 75 ± 7 |

Data are represented as mean ± standard deviation.

Visualizations

Caption: Workflow of the uridine rescue experiment.

Caption: Mechanism of hDHODH inhibition and uridine rescue.

References

- 1. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. medchemexpress.com [medchemexpress.com]

Troubleshooting inconsistent results with hDHODH-IN-13

Welcome to the technical support center for hDHODH-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this human dihydroorotate dehydrogenase (hDHODH) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1] This pathway is essential for the production of pyrimidines (uracil, cytosine, and thymine), which are fundamental building blocks for DNA and RNA synthesis. hDHODH catalyzes the conversion of dihydroorotate to orotate.[1] By inhibiting this step, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, inhibition of proliferation, and in some cases, apoptosis, particularly in rapidly dividing cells like cancer cells that are highly dependent on de novo pyrimidine synthesis.[2][3]

Q2: What is the reported IC50 value for this compound?

A2: The IC50 value for this compound against the isolated human DHODH enzyme is reported to be 173.4 nM.[4] It is important to note that the effective concentration in cellular assays can vary depending on the cell line, experimental conditions, and the specific endpoint being measured.

Q3: How should I store and handle this compound?

A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended. The solid form of the compound is typically shipped at room temperature.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in DMSO. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q5: How can I confirm that the observed effects in my experiment are due to the inhibition of hDHODH?

A5: A uridine rescue experiment is the gold standard for confirming the on-target activity of a DHODH inhibitor. Since hDHODH inhibition blocks the de novo pyrimidine synthesis pathway, supplementing the cell culture medium with uridine allows cells to bypass this blockage by utilizing the pyrimidine salvage pathway.[5] If the effects of this compound (e.g., decreased cell viability) are reversed by the addition of uridine, it strongly indicates that the observed phenotype is a direct result of hDHODH inhibition.

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from various factors, from inhibitor preparation to assay conditions. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: Higher than expected IC50 value or no observable effect.

| Possible Cause | Troubleshooting Steps |

| Inhibitor Degradation | Ensure proper storage of the inhibitor stock solution at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |

| Inhibitor Precipitation | Visually inspect the diluted inhibitor in the culture medium for any signs of precipitation. If solubility is an issue, try preparing a fresh stock solution in DMSO and ensure the final DMSO concentration is not causing precipitation upon dilution in the aqueous medium. |

| Cell Line Resistance | The cell line you are using may have a less active de novo pyrimidine synthesis pathway and rely more on the salvage pathway, making it less sensitive to DHODH inhibition. Consider using a different cell line known to be sensitive to DHODH inhibitors or perform a uridine rescue experiment to confirm the mechanism. |

| High Serum Concentration | Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Try reducing the serum concentration in your assay medium or using a serum-free medium for the duration of the treatment, if your cells can tolerate it. |

| Incorrect Assay Endpoint | The chosen assay endpoint (e.g., apoptosis, cell cycle arrest, proliferation) may not be the primary response of your cell line to DHODH inhibition at the tested concentrations and time points. Consider performing a time-course experiment and evaluating multiple endpoints. |

Problem 2: High variability between replicate experiments.

| Possible Cause | Troubleshooting Steps |

| Inconsistent Cell Seeding Density | Cell density can significantly impact the IC50 values of a compound.[6] Ensure that cells are evenly suspended before plating and that the same number of viable cells is seeded in each well. Perform a cell count and viability assessment before each experiment. |

| Inaccurate Inhibitor Dilutions | Prepare serial dilutions of the inhibitor carefully and use calibrated pipettes. It is recommended to prepare a fresh set of dilutions for each experiment to avoid inaccuracies from storing diluted solutions. |

| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |

| Variable Incubation Times | Ensure that the incubation time with the inhibitor is consistent across all plates and experiments. |

Problem 3: Observed effects are not rescued by uridine.

| Possible Cause | Troubleshooting Steps |

| Off-Target Effects | At higher concentrations, this compound may have off-target effects that are independent of pyrimidine synthesis. This could include inhibition of mitochondrial respiratory chain complexes.[7] Perform a dose-response experiment to determine if the non-rescuable phenotype is only observed at high concentrations. |

| Insufficient Uridine Concentration | The concentration of uridine used may not be sufficient to fully rescue the cells. Titrate the concentration of uridine in your rescue experiment (e.g., 50-200 µM) to find the optimal concentration for your cell line.[5] |

| Toxicity of Uridine | While generally well-tolerated, very high concentrations of uridine can be toxic to some cell lines. If you observe toxicity in your uridine-only control, reduce the concentration. |

| Impaired Uridine Uptake or Metabolism | The cell line may have a deficient pyrimidine salvage pathway, preventing the effective use of exogenous uridine. |

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound and other relevant DHODH inhibitors. Note that cellular IC50 values can vary significantly between different cell lines and assay conditions.

| Inhibitor | Target | IC50 | Cell Line / Assay Condition |

| This compound | Human DHODH | 173.4 nM | Enzymatic Assay[4] |

| DHODH-IN-13 | Rat Liver DHODH | 4.3 µM | Enzymatic Assay[7] |

| Brequinar | Human DHODH | 82.40 nM | Antiviral activity against EV71 in rhabdomyosarcoma (RD) cells[5] |

| Leflunomide | Human DHODH | ~100 µM | Inhibition of cell proliferation in A375 and MV3 melanoma cells[2] |

| Teriflunomide (A771726) | Human DHODH | ~7.99 µM | Enzymatic Assay[8] |

Experimental Protocols

Cell Viability (MTT) Assay for IC50 Determination

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cell lines.

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells. Ensure cell viability is >95%.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

-

-

Inhibitor Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 1 nM to 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

-

Uridine Rescue Experiment

This protocol is designed to be performed in conjunction with a cell viability or proliferation assay to confirm the on-target effect of this compound.

Procedure:

-

Follow the cell seeding and inhibitor treatment steps as described in the cell viability assay protocol.

-

In parallel, prepare a set of treatment conditions that include both this compound (at a concentration around its IC50 or higher) and uridine. A final uridine concentration of 100 µM is a good starting point.

-

Also, include control wells with:

-

Vehicle only

-

This compound only

-

Uridine only

-

-

Proceed with the cell viability assay as described above.

-

Expected Outcome: If the cytotoxic effect of this compound is on-target, the addition of uridine should significantly restore cell viability compared to the wells treated with this compound alone.

Visualizations

Caption: De novo pyrimidine synthesis pathway and the inhibitory action of this compound.

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

- 1. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Support Center: hDHODH-IN-13 in Primary Cell Applications

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using hDHODH-IN-13, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), in primary cell cultures. Our goal is to help you minimize cytotoxicity and ensure the success of your experiments.

This compound is a selective inhibitor of hDHODH with an IC50 of 173.4 nM.[1] It is a valuable tool for studying the role of de novo pyrimidine biosynthesis in various biological processes. However, due to its mechanism of action, off-target effects and cytotoxicity can be a concern, especially in sensitive primary cell systems.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and why does it cause cytotoxicity?

A1: this compound inhibits the human dihydroorotate dehydrogenase (hDHODH) enzyme. This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is responsible for the production of nucleotides required for DNA and RNA synthesis.[2][3] By blocking this pathway, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and, at higher concentrations or prolonged exposure, apoptosis.[2] Rapidly dividing cells, including many types of primary cells during proliferation, are particularly sensitive to this depletion, resulting in cytotoxicity.

Q2: I am observing high levels of cell death in my primary cell culture after treatment with this compound. What are the likely causes?

A2: High cytotoxicity in primary cells can be due to several factors:

-

High Concentration: The concentration of this compound may be too high for your specific primary cell type. Primary cells are often more sensitive than immortalized cell lines.

-

Prolonged Exposure: The duration of treatment may be too long, leading to irreversible cellular damage.

-

Off-Target Effects: Although this compound is a selective inhibitor, off-target effects can contribute to cytotoxicity at higher concentrations.

-

Cell Culture Conditions: Suboptimal culture conditions can exacerbate the cytotoxic effects of the inhibitor.

Q3: How can I confirm that the observed cytotoxicity is due to the inhibition of hDHODH?

A3: A uridine rescue experiment is the standard method to confirm on-target activity of DHODH inhibitors. Uridine can be taken up by cells and converted into UMP through the pyrimidine salvage pathway, thus bypassing the block in the de novo synthesis pathway caused by this compound.[2][4] If the addition of exogenous uridine rescues the cells from the cytotoxic effects of this compound, it confirms that the observed phenotype is due to the inhibition of hDHODH.

Q4: What is the recommended starting concentration for this compound in primary cells?

A4: As a starting point, we recommend performing a dose-response experiment ranging from concentrations below to above the reported IC50 value of 173.4 nM.[1] A suggested range for initial testing in primary cells would be from 10 nM to 1 µM. The optimal concentration will be cell-type specific and should be determined empirically.

Q5: What are the best practices for preparing and storing this compound?

A5: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Before use, allow the solution to thaw completely and warm to room temperature. Avoid repeated freeze-thaw cycles. The solubility of the compound in your specific cell culture medium should also be considered to prevent precipitation.

Troubleshooting Guides

Issue 1: Excessive Cytotoxicity Observed in Primary Cells

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Concentration of this compound is too high. | Perform a dose-response curve to determine the optimal concentration for your primary cell type. Start with a lower concentration range (e.g., 10 nM - 500 nM). | Identification of a concentration that inhibits hDHODH activity with minimal cytotoxicity. |

| Treatment duration is too long. | Conduct a time-course experiment to assess cell viability at different time points (e.g., 24h, 48h, 72h). | Determination of the optimal treatment duration before significant cell death occurs. |

| On-target vs. Off-target effects. | Perform a uridine rescue experiment. Co-treat cells with this compound and exogenous uridine (e.g., 50-100 µM). | If cell viability is restored, the cytotoxicity is primarily due to hDHODH inhibition. |

| Primary cells are highly sensitive. | Use a lower seeding density to reduce metabolic stress. Ensure optimal cell culture conditions (media, supplements, etc.). | Improved cell health and reduced sensitivity to the inhibitor. |

Issue 2: Inconsistent or Non-reproducible Results

| Possible Cause | Troubleshooting Step | Expected Outcome |